molecular formula C12H23N3O2 B1493080 Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate CAS No. 1503504-98-0

Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1493080
CAS No.: 1503504-98-0
M. Wt: 241.33 g/mol
InChI Key: YEIZUXDSKZLYKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperidine with piperazine derivatives under specific conditions. One common method is the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form piperazine-1-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield piperidine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the interaction of piperazine derivatives with various biological targets.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain receptors or enzymes. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Ethyl piperidine-4-carboxylate

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

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Properties

IUPAC Name

ethyl 4-piperidin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-2-17-12(16)15-9-7-14(8-10-15)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIZUXDSKZLYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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